BenchChemオンラインストアへようこそ!

Morpholino G subunit

PMO synthesis activated subunit yield guanine O6 protection

The Morpholino G subunit (guanine morpholino monomer, MoG) is the guanine-bearing monomeric building block used in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). Each MoG subunit comprises a guanine nucleobase attached to a morpholine ring scaffold and carries a 5′-chlorophosphoramidate or equivalent reactive moiety enabling iterative, directional chain assembly via non-ionic phosphorodiamidate intersubunit linkages.

Molecular Formula C43H46ClN8O7P
Molecular Weight 853.3 g/mol
Cat. No. B14038785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino G subunit
Molecular FormulaC43H46ClN8O7P
Molecular Weight853.3 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C43H46ClN8O7P/c1-30(2)40(53)47-42-46-39-38(41(48-42)57-25-24-31-20-22-35(23-21-31)52(54)55)45-29-51(39)37-27-50(26-36(59-37)28-58-60(44,56)49(3)4)43(32-14-8-5-9-15-32,33-16-10-6-11-17-33)34-18-12-7-13-19-34/h5-23,29-30,36-37H,24-28H2,1-4H3,(H,46,47,48,53)/t36-,37+,60?/m0/s1
InChIKeyWAHZVPMCAUKPIH-BZIXDFOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholino G Subunit: Core Building Block for Phosphorodiamidate Morpholino Oligomers—Baseline Characterization


The Morpholino G subunit (guanine morpholino monomer, MoG) is the guanine-bearing monomeric building block used in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). Each MoG subunit comprises a guanine nucleobase attached to a morpholine ring scaffold and carries a 5′-chlorophosphoramidate or equivalent reactive moiety enabling iterative, directional chain assembly via non-ionic phosphorodiamidate intersubunit linkages [1]. PMOs themselves are uncharged, nuclease-resistant, single-stranded nucleic acid analogs widely deployed as steric-blocking antisense reagents for translation blockade, splice modulation, and miRNA inhibition [2].

Why Not All Morpholino G Subunits Are Interchangeable: Differential Synthetic, Biophysical, and Biological Constraints


The guanine nucleobase introduces three distinct liabilities that are absent or negligible for adenine, cytosine, and thymine/thymine subunits: (i) the unprotected O6 carbonyl of the guanine heterocycle participates in deleterious side reactions during monomer activation, oligomer coupling, and final deprotection, sharply reducing activated-subunit yield and oligomer purity relative to other nucleobases [1]; (ii) G-rich sequences exhibit a heightened propensity for intermolecular aggregation via G-quartet and related stacking interactions, directly compromising aqueous solubility and stock-handling reproducibility ; and (iii) guanine content is the single most potent sequence-intrinsic determinant of off-target immune activation and mis-splicing in vertebrate embryo models, a risk that does not scale linearly with other bases [2]. A procurement decision predicated on subunit cost alone, without accounting for the validated protecting-group strategy and sequence-design guardrails that mitigate these G-specific hazards, risks manufacturing failure and irreproducible biological results.

Morpholino G Subunit Selection: Quantitative Differentiation Evidence Against Analogs and Alternative Protecting-Group Strategies


Activated G Subunit Yield: Singly Protected vs. Doubly Protected Guanine — A ~10-Fold Manufacturing Differential

The benchmark activated G subunit carrying only N2 protection (monoprotected) delivers an isolated yield of approximately 5% after chromatographic purification, whereas the analogous A, C, T, and U activated subunits routinely achieve approximately 50% isolated yield under the same protocol [1]. This ~10-fold yield penalty is attributed to irreversible O6-phosphorylation side reactions—unique to guanine—that occur during the chlorophosphoramidate activation step and during subsequent oligomer coupling [1]. The solution, validated at kilogram manufacturing scale, is the doubly protected MoG subunit (N2-protected plus O6/N1-protected), which restores isolated monomer yield and yields PMOs with crude purities of 70–75% and final HPLC purities of 97.6–99.2% [1][2].

PMO synthesis activated subunit yield guanine O6 protection manufacturing scalability

Transient O6 Protection of Guanosine Morpholino Monomers Improves Coupling Efficiency Relative to Regular G Monomer

A 2024 study evaluated three O6 transient protecting groups on guanosine morpholino nucleosides and demonstrated by HPLC analysis that the trimethylsilylethyl (TMSE)-protected G monomer exhibits better coupling efficiency in PMO synthesis compared to the regular (unprotected O6) G monomer . The nonpolar character conferred by the O6-protecting group also facilitates solution-phase preparation of guanosine-rich oligomer sequences, which are otherwise prone to solubility-limited synthesis failures .

PMO solid-phase synthesis coupling efficiency O6-protecting groups guanosine-rich oligomers

Guanine Content as a Determinant of PMO Solubility and Stock-Handling Reproducibility

The neutral phosphorodiamidate backbone endows PMOs with generally favorable aqueous solubility; however, high guanine content is explicitly identified as a cause of reduced solubility and problematic resuspension . Manufacturer guidance recommends that for high-G-content or fluorescently tagged PMOs, stock solution concentration should not exceed 0.5 mM [1], in contrast to the standard 1 mM recommendation for typical PMOs [2]. GC-rich PMOs are additionally susceptible to precipitation triggered by freeze-thaw cycling, necessitating heating to 65°C for 10 minutes after thawing to ensure complete re-dissolution [3]. A PMO with 20% G content was explicitly described as adequately water-soluble, establishing an empirical lower boundary for solubility concern [4].

PMO solubility G-content stock preparation aggregation freeze-thaw

GC-Content-Dependent Innate Immune Activation and Off-Target Splicing: Guanine's Unique Contribution to PMO Side-Effect Risk

Systematic comparison of morpholino knockdown versus TALEN knockout of the Brachyury paralogs in Xenopus tropicalis revealed that embryos injected with both target and control morpholino oligomers exhibit a systemic, GC-content-dependent innate immune response and widespread off-target splicing defects [1][2]. Critically, these side effects persisted after optimization of MO dosage and incubation temperature, indicating that the GC content is an intrinsic sequence-encoded liability rather than a dose artifact [2]. The underlying mechanism is consistent with high-affinity binding measured between MOs and off-target sequences in vitro [2]. Because guanine is the heavier, more strongly stacking nucleobase, sequences with elevated G content disproportionately drive both the thermodynamic affinity for off-target sites and the immunostimulatory potential of PMOs.

PMO off-target effects GC content innate immune response Xenopus morpholino side effects

PMO Sequence Design Rules Place Disproportionate Constraints on Guanine: A Procurement-Relevant Sequence-Design Differential

Established PMO design guidelines specify that optimal morpholino oligonucleotides are 25 bases in length, maintain 40–60% GC content, and—critically—contain no more than three contiguous guanine residues and no more than nine total guanine bases per 25-mer [1]. No analogous contiguous-residue or total-count ceiling exists for adenine, cytosine, or thymine. The rationale is twofold: (i) contiguous G runs promote G-quartet-mediated aggregation, which drastically reduces effective solution concentration and can produce artifactual phenotypes [2], and (ii) high-affinity G-rich subsequences increase the probability of off-target RNA binding [3]. These G-specific design constraints mean a substantial fraction of otherwise-optimal antisense target sites are rendered non-viable purely because of guanine density, directly shaping procurement strategy: alternative G-modified subunits (e.g., G(PhAc)) that reduce aggregation propensity may expand the targetable sequence space for guanine-rich transcripts.

PMO design rules G-content constraint specificity sequence optimization procurement

Commercial Purity Benchmark: Morpholino G Subunit Procurement Specification — ≥98% HPLC Purity as the Market Standard

Commercially sourced Morpholino G subunit (CAS 2756846-27-0, molecular formula C₄₃H₄₆ClN₈O₇P, MW 853.3 g/mol) is routinely specified at ≥98% purity by HPLC, with appearance as a white to off-white powder and water content ≤0.5% . For the modified G(PhAc) subunit (CAS 1044241-74-8), the same ≥98% HPLC purity standard applies . This purity level directly reflects the successful application of the doubly protected MoG synthesis strategy at commercial production scale, since monoprotected G routes yield substantially lower crude purities (typically 70–75% before purification) [1].

Morpholino G subunit procurement purity specification HPLC CAS 2756846-27-0 quality control

Morpholino G Subunit: Evidence-Backed Research and Industrial Application Scenarios


Kilogram-Scale Therapeutic PMO Manufacturing Requiring High-Yield Activated G Monomer

For clinical-stage PMO programs (e.g., Duchenne muscular dystrophy exon-skipping therapeutics), manufacturing economics demand monomer yields that support multi-kilogram batch production. Only the doubly protected MoG subunit (N2-protected + O6/N1-protected) has been validated at kilogram scale with an average activated-monomer yield of ~65% and final HPLC purity of 97.6–99.2% [1]. The monoprotected G subunit, with its ~5% activated yield, is economically non-viable for this application. Procurement specifications for GMP-grade PMO production should mandate doubly protected MoG and reject monoprotected G subunit lots.

Guanosine-Rich Antisense PMO Sequences for High-GC Transcript Targeting

Transcripts with high guanine density in the targetable region impose dual procurement requirements: (i) the G monomer must be O6-protected (e.g., TMSE or doubly protected) to ensure adequate coupling efficiency during solid-phase synthesis, as demonstrated by the enhanced performance of O6-protected over regular G monomers ; and (ii) the sequence design must respect the ≤3 contiguous G and ≤9 total G per 25-mer constraints to avoid aggregation-driven false-negative phenotypes [2]. Researchers targeting G-rich 5′ UTRs or splice junctions should specifically request O6-protected G subunits and evaluate G(PhAc)-modified monomers for additional solubility benefit.

Low-Toxicity PMO Design for Zebrafish and Xenopus Embryo Functional Genomics

In developmental biology model systems where off-target immune activation and mis-splicing can confound phenotypic interpretation, the GC content and guanine distribution of the PMO are primary design variables determining side-effect risk [3]. PMOs with elevated GC content trigger systemic, dose-independent innate immune responses in Xenopus embryos that cannot be fully eliminated by protocol optimization [3]. Procurement and design workflows for embryo microinjection studies should incorporate GC content scoring with a guanine-specific penalty, and preferentially select target sites with ≤20% G content to maintain aqueous solubility without special handling [4].

Quality-Gated Procurement of Morpholino G Subunit for Core-Facility Oligonucleotide Synthesis

Shared oligonucleotide synthesis core facilities servicing multiple research groups require monomer lots with guaranteed, batch-certified purity to ensure reproducible coupling across diverse PMO sequences. The market standard for Morpholino G subunit is ≥98% HPLC purity with water content ≤0.5% . Procurement contracts should specify these thresholds and reject lots with purity below 98%, since the cumulative effect of sub-threshold G monomer impurities becomes amplified in longer oligomers (≥20-mer) and in G-rich sequences where the G monomer is used at higher stoichiometric frequency.

Quote Request

Request a Quote for Morpholino G subunit

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.